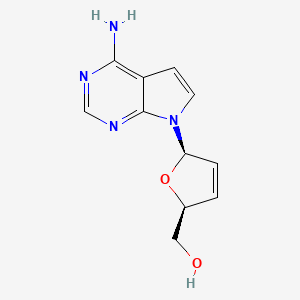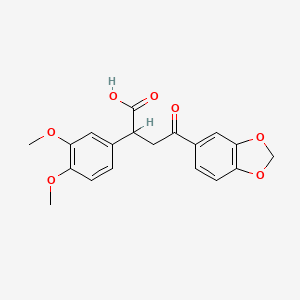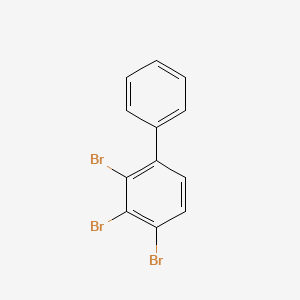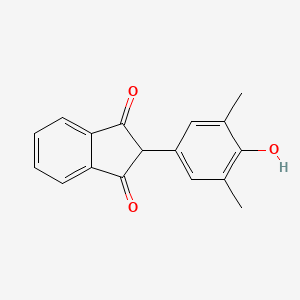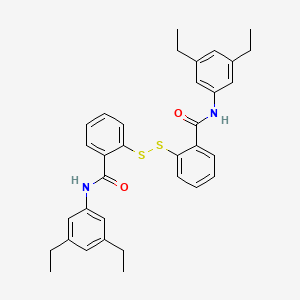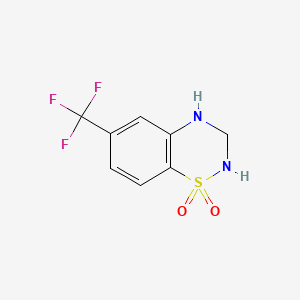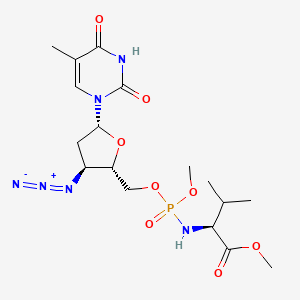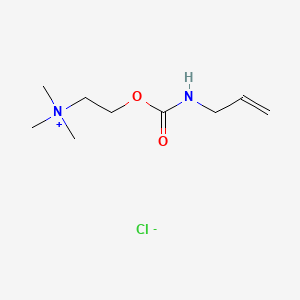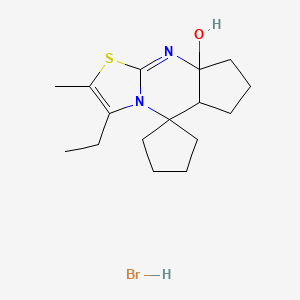
Spiro(cyclopentane-1,5'(8'aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8'a-ol, 5'a,6',7',8'-tetrahydro-3'-ethyl-2'-methyl-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol, 5’a,6’,7’,8’-tetrahydro-3’-ethyl-2’-methyl-, monohydrobromide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spirocyclic framework that connects multiple ring systems. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves multiple steps, typically starting with the formation of the core spirocyclic structure. One common method involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is catalyzed by simple and inexpensive NaOH, which promotes the formation of the spirocyclic framework in high yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action for spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro(cyclopentane-1,3’-indoline) derivatives: These compounds share a similar spirocyclic framework and have been studied for their biological activities.
Spiro-OMeTAD: A well-known spiro compound used in perovskite solar cells.
Uniqueness
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21505-41-9 |
|---|---|
Molecular Formula |
C16H25BrN2OS |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
12-ethyl-11-methylspiro[10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-8,11-diene-2,1'-cyclopentane]-7-ol;hydrobromide |
InChI |
InChI=1S/C16H24N2OS.BrH/c1-3-12-11(2)20-14-17-16(19)10-6-7-13(16)15(18(12)14)8-4-5-9-15;/h13,19H,3-10H2,1-2H3;1H |
InChI Key |
HGFNNTRLDOIKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=NC3(CCCC3C4(N12)CCCC4)O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
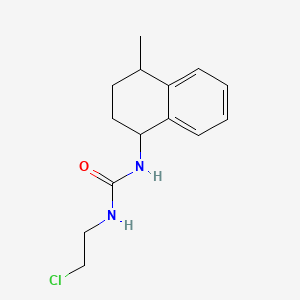

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
